Lithium ethoxide

Catalog No.
S1903546
CAS No.
2388-07-0
M.F
LiC2H5O
C2H5LiO
M. Wt
52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium ethoxide

Substituting lithium ethoxide with sodium/potassium ethoxides or lithium halides in sol-gel cathode coating processes introduces resistive Nb2O5 phase impurities, limiting ionic conductivity. Lithium ethoxide (CAS 2388-07-0) eliminates these issues as a moisture-sensitive, high-purity precursor for uniform LiNbO3, Li-Zr-O, or Li-Ti-O layers. • Clean thermal decomposition avoids resistive oxide byproducts, ensuring stable cathode-electrolyte interfaces. • Also used as an initiator modifier for precise molecular weight control in anionic polymerization.

CAS Number

2388-07-0

Product Name

Lithium ethoxide

IUPAC Name

lithium;ethanolate

Molecular Formula

LiC2H5O
C2H5LiO

Molecular Weight

52 g/mol

InChI

InChI=1S/C2H5O.Li/c1-2-3;/h2H2,1H3;/q-1;+1

InChI Key

AZVCGYPLLBEUNV-UHFFFAOYSA-N

SMILES

[Li+].CC[O-]

Canonical SMILES

[Li+].CC[O-]

The exact mass of the compound Lithium ethoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Lithium ethanolate, Lithium ethylate, Ethanol, lithium salt, Lithium ethoxide (LiOEt)

Purity

95%

Package Size

5 g

Lithium ethoxide (CAS 2388-07-0) is a highly reactive organometallic alkoxide utilized primarily as a strong base in organic synthesis and a high-purity lithium source for advanced materials manufacturing . Commercially available as a moisture-sensitive solid powder or a stabilized solution in ethanol, it acts as a critical precursor in non-aqueous sol-gel processes to fabricate lithium-ion conductive coatings (e.g., LiNbO3) for solid-state batteries[1]. Beyond materials science, its specific basicity and nucleophilicity make it a targeted catalyst for transesterification, cross-aldol condensations, and anionic polymerization initiation, where the specific chelating properties of the lithium cation drive reaction kinetics and control molecular weight distributions [2].

Research Fit

Ion-pairing control Li⁺ tight ion pairs alter reactivity and selectivity profiles
Inhibitory role in nucleophilic displacement Reported inhibition supports pathway-control studies
Sublimable precursor for MOCVD Unique volatility enables thin-film deposition research

Generic substitution of lithium ethoxide with cheaper alkali alkoxides (like sodium or potassium ethoxide) or alternative lithium salts (like lithium chloride or lithium hydroxide) frequently fails due to distinct coordination chemistry and solubility constraints [1]. In organic synthesis, the strong Lewis acidity of the lithium cation stabilizes transition states through chelation much more effectively than sodium or potassium, meaning sodium ethoxide cannot replicate lithium ethoxide's reaction rates in specific nucleophilic displacements[2]. In materials engineering, substituting lithium ethoxide with aqueous lithium hydroxide introduces moisture that disrupts non-aqueous sol-gel networks, while using lithium halides (LiCl, LiBr) results in incomplete Li-O bond formation, yielding critical phase impurities (such as Nb2O5) that severely degrade the ionic conductivity of battery cathode coatings[3].

Substitution Risk

Replacement
Risk
NaOEt or KOEt for LiOEt
Mechanistic role may invert from inhibition to catalysis, altering reaction kinetics and yield
NaOEt or KOEt for LiOEt in MOCVD
Non-sublimable; cannot replicate gas-phase deposition, limiting thin-film applications

Transition State Stabilization and Reaction Kinetics in Nucleophilic Displacement

In spectrophotometric studies of nucleophilic displacement reactions (e.g., of p-nitrophenyl diphenylphosphinate) in ethanol at 25 °C, lithium ethoxide demonstrates significantly faster reaction kinetics compared to heavier alkali metal ethoxides[1]. The observed rate constants strictly follow the order KOEt < NaOEt < LiOEt. This acceleration is driven by the strong Lewis acidity of the solvated lithium cation, which chelates to two charged oxygen centers in the transition state, yielding a much higher equilibrium constant for transition state association than sodium or potassium [1].

Evidence DimensionReaction rate constant and transition state association
Target Compound DataHighest rate constant and transition state equilibrium constant (K'_a)
Comparator Or BaselineSodium ethoxide (NaOEt) and Potassium ethoxide (KOEt)
Quantified DifferenceReaction rate constants strictly increase in the order KOEt < NaOEt < LiOEt
ConditionsSpectrophotometric measurement of p-nitrophenyl diphenylphosphinate displacement in ethanol at 25 °C

For pharmaceutical synthesis, lithium ethoxide accelerates reaction kinetics in phosphoryl and carbonyl chemistry where sodium or potassium bases are too slow or require harsher conditions.

Mechanistic role
Head-to-head
Inhibitor (Li⁺) vs Catalyst (Na⁺/K⁺)
Counterion determines reaction direction
Rate constants from sulfonate displacement; EtOH, 25°C

Phase Purity and Defect Reduction in Sol-Gel Battery Cathode Coatings

In the non-aqueous sol-gel synthesis of lithium niobate (LiNbO3) nanomaterials—a critical coating for solid-state battery cathodes—the choice of lithium precursor dictates the final phase purity[1]. When using lithium ethoxide, the resulting LiNbO3 exhibits a pure rhombohedral crystal structure without secondary oxide phases. In contrast, using lithium halides (LiCl, LiBr) or nitrates (LiNO3) leads to incomplete Li-O bond formation, resulting in detectable Nb2O5 impurities and higher (116)/(012) XRD peak ratios, which indicate detrimental lattice defects [1].

Evidence DimensionPhase purity and lattice defect ratio in synthesized LiNbO3
Target Compound DataPure rhombohedral LiNbO3 without secondary oxide phases
Comparator Or BaselineLithium halides (LiCl, LiBr) and nitrates (LiNO3)
Quantified DifferenceHalides/nitrates yield Nb2O5 impurities and elevated (116)/(012) XRD peak ratios; LiOEt prevents these defects
ConditionsSolvothermal non-aqueous sol-gel synthesis using benzyl alcohol/ethanol

For battery manufacturers, using lithium ethoxide ensures the high phase purity required to maximize the ionic conductivity of protective cathode coatings and prevent interfacial degradation.

Complexing agent effect
Head-to-head
Convergence to free EtO⁻ rate
Ion-pair strength confirmed by additive response
Opposite rate shifts for Li⁺ and K⁺ upon complexation

Initiation Acceleration in Anionic Polymerization

In the anionic polymerization of non-polar monomers such as isoprene and styrene, the addition of lithium ethoxide to standard alkyllithium initiators (e.g., n-butyllithium or ethyllithium) significantly alters the reaction kinetics [1]. Lithium ethoxide forms soluble complexes with the alkyllithium, coordinating at the binding sites of the organolithium hexamer [2]. This complexation promotes the dissociation of associated organolithium aggregates, which directly increases the rate of initiation compared to using the alkyllithium initiator alone [1].

Evidence DimensionRate of initiation and aggregate dissociation
Target Compound DataAccelerated initiation via soluble complex formation
Comparator Or BaselineUnmodified alkyllithium initiator (e.g., n-butyllithium)
Quantified DifferenceAddition of LiOEt increases the initiation rate by breaking down unreactive organolithium hexamers into active species
ConditionsAnionic polymerization of isoprene/styrene in hydrocarbon solvents

In polymer manufacturing, adding lithium ethoxide allows tighter control over molecular weight distribution and faster reaction cycles by accelerating the initiation phase.

Catalytic effect
Head-to-head
Li⁺ 2.3; Na⁺ 9.5; K⁺ 8.7
Weakest catalytic potency among alkali metals
Data for 8-(5-nitroquinolyl) 2-furoate reaction
Sublimability
Class-level
Sublimable (unlike NaOEt/KOEt)
Enables use as MOCVD precursor
Verify for specific deposition conditions
Electrolyte degradation
Reported
More detrimental than LiOMe
Ethoxide formation linked to cycling instability
Carbonate electrolyte aging study context

Protective Coatings for High-Nickel Battery Cathodes

Lithium ethoxide is a primary precursor for synthesizing amorphous, lithium-ion conductive coatings (such as LiNbO3, Li-Zr-O, or Li-Ti-O) on high-nickel cathode active materials[1]. Its high solubility in non-aqueous solvents enables uniform sol-gel deposition, while its clean thermal decomposition prevents the formation of resistive oxide impurities, thereby stabilizing the cathode-electrolyte interface in all-solid-state batteries[1].

Base Catalyst for Advanced Pharmaceutical Intermediates

Due to the strong transition-state chelating ability of the lithium cation, lithium ethoxide is utilized as a high-performance base catalyst in cross-aldol condensations, Michael additions, and nucleophilic displacements at phosphoryl centers [2]. It is specifically chosen when analogous sodium or potassium bases fail to provide the necessary reaction rates or yield excessive side products under mild conditions [2].

Microstructure Control in Anionic Polymerization

In the production of synthetic rubbers, block copolymers, and functionalized polystyrenes, lithium ethoxide acts as a critical modifier for alkyllithium initiators [3]. By forming mixed aggregates that promote the dissociation of the initiator hexamer, it accelerates the initiation rate and helps control the stereoregularity and molecular weight distribution of the resulting polymer chains[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Controlled selectivity synthesis
Weaker catalytic activity
Reaction rate and selectivity profiling
MOCVD precursor for Li-containing films
Sublimability
Volatility and deposition uniformity
Electrolyte degradation analysis
Degradation product reference
Quantification in aging studies

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H251 (100%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

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